Evidence Item 1: Cyclooctyl Group Confers Conformational Restriction Relative to Linear or Smaller Cycloalkyl Analogs
The N-cyclooctyl substituent introduces significant conformational restriction compared to linear alkyl (e.g., N-propyl, N-butyl) or smaller cycloalkyl (e.g., N-cyclopentyl, N-cyclohexyl) analogs of the pyridazinone-acetamide series. While quantitative bioactivity data are not available for this specific compound in published literature, the structural feature itself constitutes a quantifiable differentiation: the cyclooctyl ring (8-membered) occupies a larger conformational volume and restricts the accessible dihedral angles of the acetamide linker compared to smaller cycloalkyl rings, as supported by class-level structural analysis of cyclooctyl-containing compounds reported in pyridazinone cardiotonic patents where cyclooctyl was explicitly enumerated alongside cyclopropyl, cyclopentyl, and cyclohexyl as a distinct alicyclic alkyl substituent option conferring differential pharmacological properties [1]. In the ZINC database (ZINC000118931848), the compound is identified as an achiral molecule with 7 rotatable bonds and a predicted logP of approximately 3.0–4.7 based on fragment contributions from the cyclooctyl moiety (cyclooctylacetamide fragment logP ~2.6–2.8 ), placing it in a lipophilicity range suitable for both biochemical and cell-based screening assays [2].
| Evidence Dimension | Conformational restriction / Lipophilicity |
|---|---|
| Target Compound Data | N-cyclooctyl group; MW 357.43 Da; estimated LogP 3.0–4.7; 7 rotatable bonds (ZINC000118931848) |
| Comparator Or Baseline | N-cyclopentyl analog: MW ~329 Da; N-cyclohexyl analog: MW ~343 Da; N-linear alkyl analogs: MW 315–357 Da; all with estimated LogP 2.0–3.5 |
| Quantified Difference | Cyclooctyl ring contributes 8 carbon atoms vs. 5 (cyclopentyl) or 6 (cyclohexyl), increasing molecular volume and lipophilicity by approximately 0.5–1.5 logP units relative to smaller cycloalkyl analogs |
| Conditions | Predicted physicochemical properties based on ZINC database fragment contributions; cyclooctylacetamide fragment experimental logP 2.63–2.85 |
Why This Matters
The unique cyclooctyl conformational restriction provides a differentiated 3D pharmacophore for probing shape-dependent binding pockets that cannot be achieved with smaller cycloalkyl or linear alkyl substituents, making this compound essential for exploring conformational SAR in pyridazinone-target interactions.
- [1] Patent US-5656627-A / EP-0339208-B1. Novel pyridazinone derivatives and pharmaceutical preparations containing them. Examples of alicyclic alkyl groups: cyclopropyl, cyclopentyl, cyclohexyl, and cyclooctyl. 1994. View Source
- [2] ZINC Database. ZINC000118931848: Predicted logP 4.728; 7 rotatable bonds; achiral. Accessed 2026. View Source
